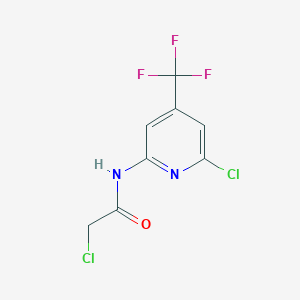
2-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide
Vue d'ensemble
Description
2-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide, also known as 2C-T-4, is an organofluorine compound used in scientific research. It is an analogue of the phenethylamine family of compounds, which includes the psychedelic drugs mescaline and 2C-B. 2C-T-4 has been studied for its potential applications in a variety of fields, such as medicinal chemistry and pharmacology.
Applications De Recherche Scientifique
Thrombin Inhibition : A study by Lee et al. (2007) explored the use of 2-(2-Chloro-6-fluorophenyl)acetamides, similar in structure to 2-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide, as potent thrombin inhibitors. This research highlights the potential application of such compounds in anticoagulant therapy (Lee et al., 2007).
Synthesis of Pyridine Derivatives : Palamarchuk et al. (2019) demonstrated the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines starting from a compound structurally similar to 2-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide. These derivatives have potential applications in various chemical syntheses and drug development (Palamarchuk et al., 2019).
Chemical Oxidation Studies : Research by Pailloux et al. (2007) on 2-(pyridin-2-yl)-N,N-diphenylacetamide, which shares a similar pyridine core with 2-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide, investigated its chemical oxidation. Such studies are crucial for understanding the reactivity and potential applications of these compounds in various chemical processes (Pailloux et al., 2007).
Metal Complex Formation : A study by Al-jeboori et al. (2010) explored the synthesis of new metal complexes using N2S2 tetradentate ligands, including a variant of 2-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide. These complexes have potential applications in coordination chemistry and material science (Al-jeboori et al., 2010).
Tautomerism Studies : Katritzky and Ghiviriga (1995) investigated the tautomerism of compounds like N-(pyridin-2-yl)acetamide, which is structurally related to the compound . Understanding tautomerism is crucial in medicinal chemistry and the development of pharmaceuticals (Katritzky & Ghiviriga, 1995).
Propriétés
IUPAC Name |
2-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3N2O/c9-3-7(16)15-6-2-4(8(11,12)13)1-5(10)14-6/h1-2H,3H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIDQKXWNXQJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1NC(=O)CCl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





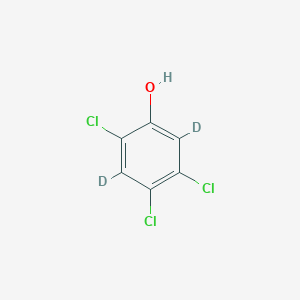
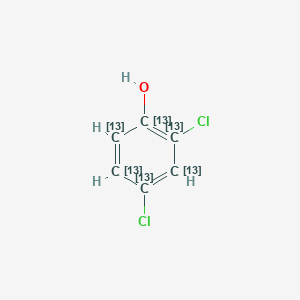
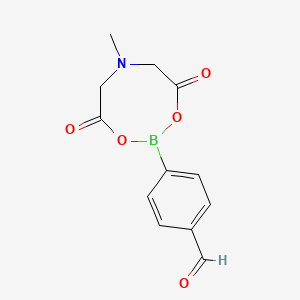
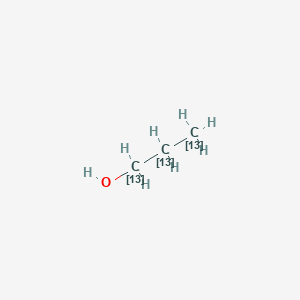
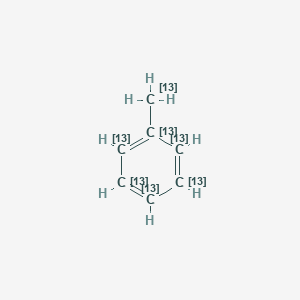


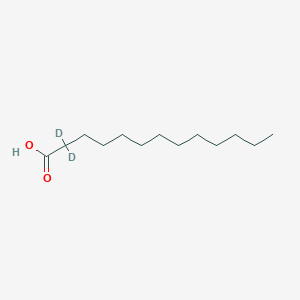
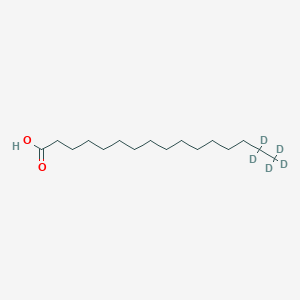
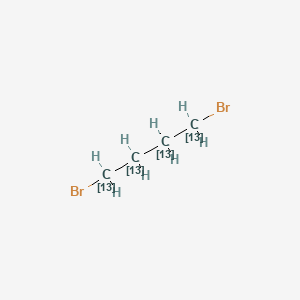
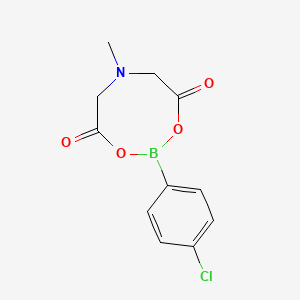
![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)